

# The Rise and Fall of Carlumab: A Clinical and Mechanistic Retrospective

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A Technical Guide for Drug Development Professionals

## Executive Summary

Carlumab (CNTO 888) is a human monoclonal antibody that targets the CC-chemokine ligand 2 (CCL2), a key signaling protein involved in inflammation and tumorigenesis. Developed by Janssen Biotech, Carlumab entered clinical trials with the promising hypothesis that blocking the CCL2-CCR2 signaling axis would inhibit tumor growth and progression by disrupting angiogenesis and macrophage infiltration into the tumor microenvironment. Despite a strong preclinical rationale and a manageable safety profile, Carlumab was ultimately discontinued in 2012 due to limited clinical efficacy as a monotherapy.<sup>[1]</sup> This technical guide provides a comprehensive historical overview of the Carlumab clinical trials, detailing the scientific rationale, experimental protocols, and key findings that led to its discontinuation. It aims to offer valuable insights for researchers, scientists, and drug development professionals working on novel immunotherapies and targeted agents.

## Introduction: The Scientific Rationale for Targeting CCL2

The CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumor growth.<sup>[2][3]</sup> CCL2

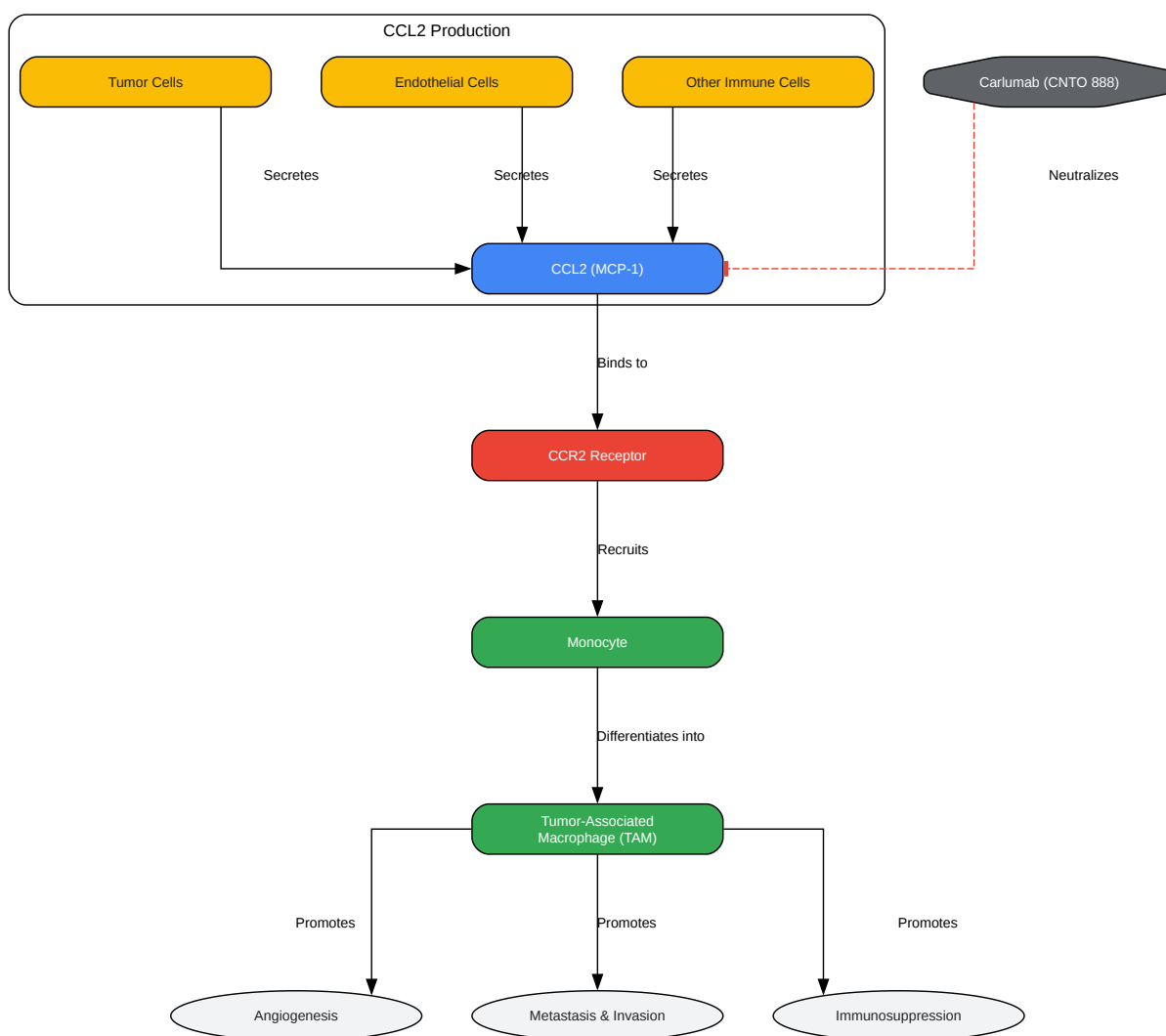
exerts its effects by binding to its primary receptor, CCR2.<sup>[2]</sup> The CCL2-CCR2 signaling axis is implicated in a variety of pathological processes, including:

- **Tumor Growth and Metastasis:** By recruiting tumor-associated macrophages (TAMs), the CCL2-CCR2 axis promotes an immunosuppressive tumor microenvironment, enhances angiogenesis, and facilitates tumor cell invasion and metastasis.<sup>[2][3]</sup>
- **Inflammatory Diseases:** This pathway is a key driver of chronic inflammation in various conditions, including idiopathic pulmonary fibrosis (IPF), where it mediates the recruitment of fibrocytes.

Carlumab was developed as a fully human IgG1k monoclonal antibody designed to specifically bind to and neutralize CCL2, thereby preventing its interaction with CCR2 and inhibiting the downstream signaling cascade.<sup>[2][3]</sup> The primary therapeutic hypothesis was that by blocking this pathway, Carlumab could reverse the immunosuppressive tumor microenvironment and inhibit tumor growth.

## The CCL2-CCR2 Signaling Pathway

The following diagram illustrates the key components and downstream effects of the CCL2-CCR2 signaling pathway, which was the therapeutic target of Carlumab.



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Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of Carlumab.

## Carlumab Clinical Trials: A Historical Overview

Carlumab was investigated in several clinical trials across different indications, primarily in oncology and inflammatory disease. The following sections summarize the key trials, their methodologies, and outcomes.

### Phase 1 Study in Advanced Solid Malignancies (NCT00537368)

This first-in-human, open-label, dose-escalation study aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Carlumab in patients with advanced solid tumors.<sup>[3]</sup>

#### Experimental Protocol:

- **Patient Population:** Patients with advanced solid malignancies for whom standard therapy was no longer effective.
- **Study Design:** Dose-escalation cohorts received Carlumab at 0.3, 1, 3, 10, or 15 mg/kg intravenously every 2 weeks.<sup>[3]</sup> A dose-expansion phase was also conducted at 10 and 15 mg/kg.<sup>[3]</sup>
- **Primary Outcome Measures:** To determine the maximum tolerated dose (MTD) and the safety profile of Carlumab.
- **Secondary Outcome Measures:** Pharmacokinetics, pharmacodynamics (free and total CCL2 levels), and preliminary anti-tumor activity (RECIST criteria).

#### Summary of Key Findings:

Endpoint	Result
Maximum Tolerated Dose (MTD)	Not reached.[3]
Recommended Phase 2 Dose	15 mg/kg every 2 weeks.[3]
Most Common Adverse Events (Grade 1-2)	Fatigue (9%), Nausea (7%), Headache (7%), Vomiting (5%), Pruritus (5%).[3]
Pharmacokinetics	Terminal half-life of 6.6-9.6 days.[3]
Pharmacodynamics	Transient suppression of free CCL2, followed by a >1,000-fold increase in total CCL2.[3]
Preliminary Efficacy	Two patients had stable disease for over 7 months. One patient with ovarian cancer and one with prostate cancer showed significant biomarker reduction and stable disease.[3]

## Phase 2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT00998125)

This open-label, single-arm Phase 2 study was designed to assess the efficacy and safety of Carlumab in patients with mCRPC who had progressed after docetaxel-based chemotherapy. [2]

### Experimental Protocol:

- Patient Population: 46 patients with progressive mCRPC previously treated with docetaxel. [2]
- Study Design: Patients received 15 mg/kg of Carlumab via intravenous infusion every 2 weeks until disease progression.[2][4]
- Primary Outcome Measure: Composite response rate, including changes in skeletal lesions, extraskeletal lesions, and PSA levels.[2]
- Secondary Outcome Measures: Overall response rate (RECIST), overall survival (OS), PSA response, safety, and pharmacodynamics.[2]

### Summary of Key Findings:

Endpoint	Result
PSA Response	No patients achieved a PSA response.[2]
RECIST Response	No objective responses were observed.[2]
Stable Disease (SD)	14 patients (34%) had stable disease for at least 3 months.[2]
Median Overall Survival (OS)	10.2 months.[2]
Most Common Grade $\geq 3$ Adverse Events	Back pain (11%), bone pain (9%).[2]
Pharmacodynamics	Transient suppression of free CCL2 after each dose, which was not sustained.[2]

## Phase 1b Study in Combination with Chemotherapy (NCT01204996)

This study evaluated the safety and efficacy of Carlumab in combination with four different standard-of-care chemotherapy regimens in patients with advanced solid tumors.[5][6]

### Experimental Protocol:

- Patient Population: Patients with advanced solid tumors for whom one of the chemotherapy regimens was considered standard of care.[5][6]
- Study Design: Four treatment arms:
  - Carlumab (15 mg/kg) + docetaxel
  - Carlumab (15 mg/kg) + gemcitabine
  - Carlumab (15 mg/kg) + paclitaxel and carboplatin
  - Carlumab (10 mg/kg) + pegylated liposomal doxorubicin[5][6]
- Primary Outcome Measure: Safety and tolerability of the combination therapies.[6]

## Summary of Key Findings:

Endpoint	Result
Safety	The combination was generally well-tolerated, with dose-limiting toxicities observed in the docetaxel and gemcitabine arms.[5]
Most Common Grade ≥3 Adverse Events	Neutropenia, febrile neutropenia, thrombocytopenia, anemia, and stomatitis, consistent with the known profiles of the chemotherapy agents.[5]
Efficacy	One partial response and 18 patients (38%) with stable disease were observed.[5]
Pharmacodynamics	Similar to monotherapy trials, free CCL2 was transiently suppressed, followed by an increase. [5]

## Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF) (NCT00786201)

This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of Carlumab in patients with IPF.[7][8]

## Experimental Protocol:

- Patient Population: 126 patients with IPF.[7]
- Study Design: Patients were randomized to receive placebo or Carlumab at 1 mg/kg, 5 mg/kg, or 15 mg/kg every 4 weeks.[7]
- Primary Outcome Measure: Rate of percentage change in forced vital capacity (FVC).[7]

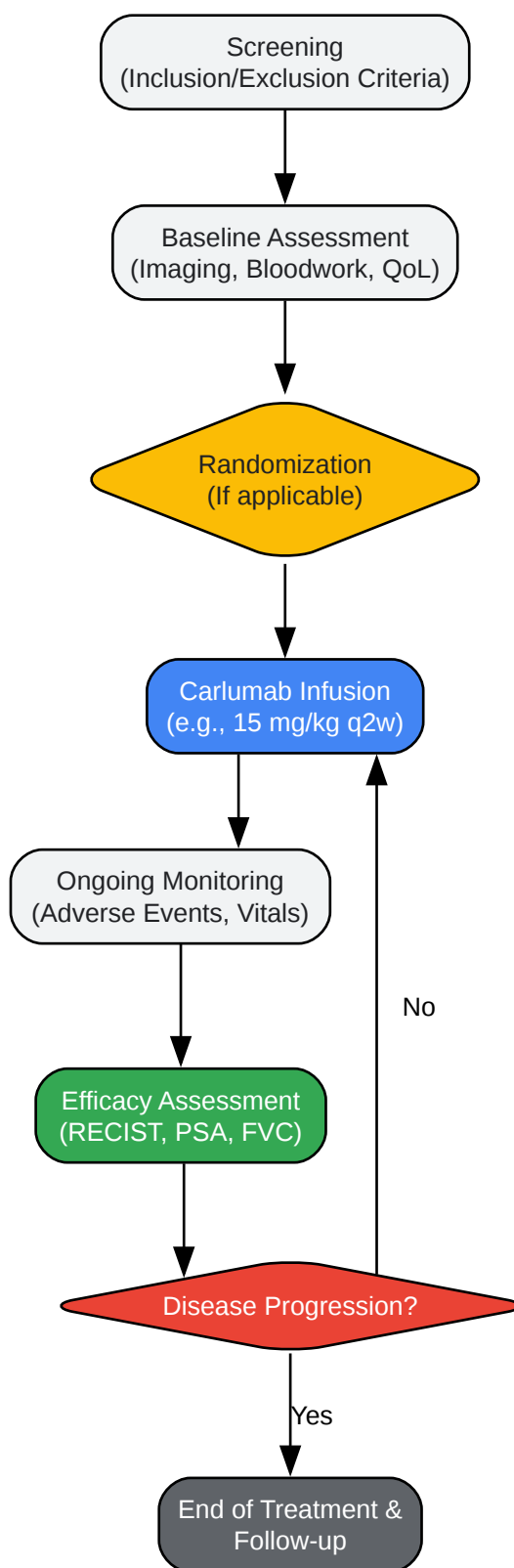
## Summary of Key Findings:

Endpoint	Result
Primary Efficacy Endpoint	No treatment effect on the rate of FVC change was observed. <a href="#">[7]</a>
FVC Decline	All active treatment groups showed a greater decline in FVC compared to placebo. <a href="#">[7]</a>
Safety	A higher proportion of serious adverse events was observed in the 5 mg/kg group. <a href="#">[7]</a>
Pharmacodynamics	Free CCL2 levels were unexpectedly elevated above baseline at 24 and 52 weeks. <a href="#">[7]</a>
Study Status	Dosing was suspended due to an unfavorable interim benefit-risk analysis. <a href="#">[7]</a>

## Experimental Workflow of a Typical Carlumab Clinical Trial

The following diagram outlines the general workflow for a patient participating in a Carlumab clinical trial, from screening to follow-up.





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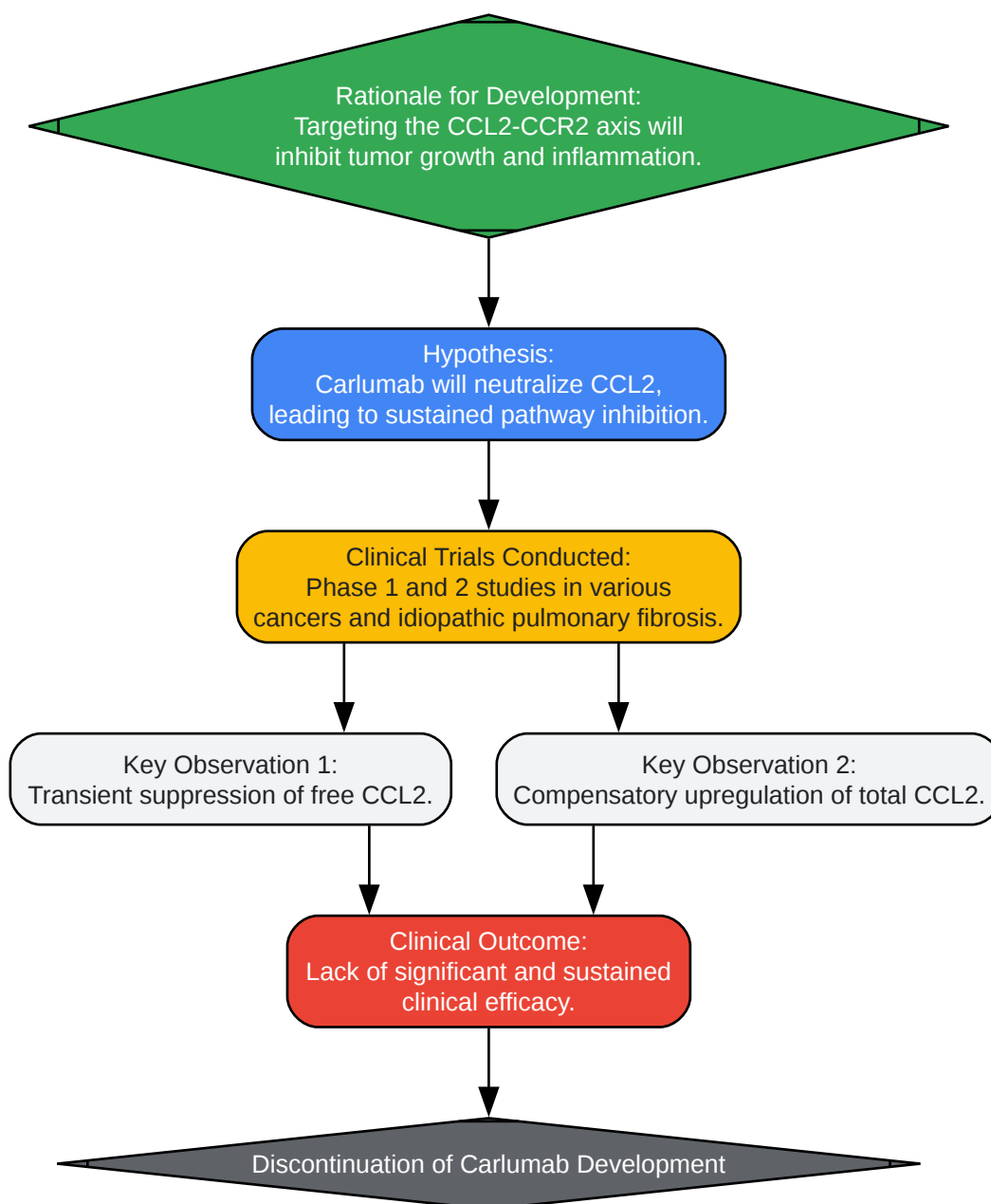
Caption: A generalized experimental workflow for Carlumab clinical trials.

## Discontinuation of Carlumab: A Critical Analysis

The clinical development of Carlumab was halted in 2012 due to a consistent lack of significant clinical efficacy across multiple trials and indications.<sup>[1]</sup> The primary reasons for this failure can be summarized as follows:

- **Transient CCL2 Suppression:** While Carlumab was effective at binding to and neutralizing free CCL2 in the serum, this effect was short-lived.<sup>[2][3]</sup>
- **Compensatory Upregulation of CCL2:** The initial suppression of free CCL2 led to a significant compensatory increase in the production of total CCL2, overwhelming the administered dose of Carlumab and restoring the signaling pathway.<sup>[2][3]</sup> This phenomenon was observed across all major clinical trials.<sup>[2][3][5][7]</sup>
- **Lack of Monotherapy Efficacy:** As a single agent, Carlumab did not demonstrate sufficient anti-tumor activity to warrant further development in unselected patient populations.<sup>[2][9]</sup>
- **Unfavorable Risk-Benefit in IPF:** In the idiopathic pulmonary fibrosis trial, not only was there a lack of efficacy, but there was also a trend towards worse outcomes in the treatment arms, leading to the early termination of the study.<sup>[7][10]</sup>

The following diagram illustrates the logical relationship between the rationale for developing Carlumab and the ultimate reasons for its discontinuation.



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Caption: The logical pathway from the rationale for Carlumab to its discontinuation.

## Conclusion and Future Directions

The story of Carlumab serves as a valuable case study in the development of targeted therapies. While the scientific rationale for inhibiting the CCL2-CCR2 pathway remains compelling, the clinical experience with Carlumab highlights the challenges of targeting a single chemokine in a complex biological system with robust compensatory mechanisms.

Future research in this area may focus on:

- **Combination Therapies:** The transient effects of CCL2 inhibition might be overcome by combining a CCL2-targeting agent with other immunotherapies, such as checkpoint inhibitors, to create a more profound and sustained anti-tumor immune response.
- **Alternative Dosing Strategies:** Investigating different dosing regimens or formulations that could lead to more sustained suppression of the CCL2-CCR2 axis.
- **Biomarker-Driven Patient Selection:** Identifying predictive biomarkers to select patients who are most likely to respond to CCL2-targeted therapies.

In conclusion, while Carlumab did not achieve its therapeutic promise, the knowledge gained from its clinical trials has significantly advanced our understanding of the CCL2-CCR2 axis and provides crucial lessons for the future development of drugs targeting this and other chemokine pathways.

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## References

1. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
2. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
4. A Study of the Safety and Efficacy of Single-agent Carlumab (an Anti-Chemokine Ligand 2 [CCL2]) in Participants With Metastatic Castrate-Resistant Prostate Cancer [ctv.veeva.com]

- 5. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacotherapy and adjunctive treatment for idiopathic pulmonary fibrosis (IPF) - Saito - Journal of Thoracic Disease [jtd.amegroups.org]
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